molecular formula C12H13ClN4O2S B2498782 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2194847-28-2

2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2498782
CAS No.: 2194847-28-2
M. Wt: 312.77
InChI Key: ROYYCTJRDPCMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic organic compound that features a unique combination of azetidine and triazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the sulfonyl group and the chloro-methylphenyl moiety adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.

    Attachment of the Chloro-Methylphenyl Group: This step involves electrophilic aromatic substitution reactions where the chloro-methylphenyl group is introduced.

    Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azetidine ring or the triazole ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced azetidine or triazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the triazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-4H-1,2,4-triazole
  • 3-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole stands out due to its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S/c1-9-2-3-11(6-12(9)13)20(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYYCTJRDPCMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.